2-(3-methylphenyl)benzoic Acid

Description

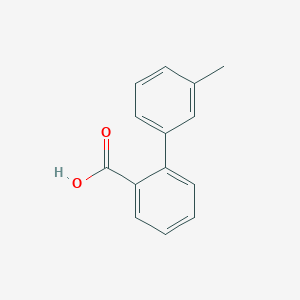

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISTUEPTMQFDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401899 | |

| Record name | 2-(3-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107412-71-5 | |

| Record name | 2-(3-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis of 2-(3-methylphenyl)benzoic acid from 2-bromo-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-(3-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, from 2-bromo-benzoic acid and 3-methylphenylboronic acid. The core of this transformation is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document provides a comprehensive overview of the synthetic protocol, including quantitative data, detailed experimental procedures, and visual representations of the process.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The synthesis of this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an organoboron compound (3-methylphenylboronic acid) with an organohalide (2-bromo-benzoic acid) in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (2-bromo-benzoic acid) to form a palladium(II) species.

-

Transmetalation: The organoboron compound (3-methylphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The palladium(II) complex eliminates the final biaryl product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocol

Materials:

-

2-bromo-benzoic acid

-

3-methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water (degassed)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine 2-bromo-benzoic acid (1.0 mmol, 1.0 eq.), 3-methylphenylboronic acid (1.1 mmol, 1.1 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq.).

-

Solvent Addition: Add toluene (3.3 mL) and water (0.3 mL) to the Schlenk tube.

-

Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reaction: Place the reaction mixture in a preheated oil bath at 80°C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and water.

-

Separate the aqueous layer and extract it with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Suzuki-Miyaura couplings of similar substrates.

| Parameter | Value |

| Reactants | |

| 2-bromo-benzoic acid | 1.0 mmol |

| 3-methylphenylboronic acid | 1.1 mmol |

| Catalyst | |

| Palladium(II) acetate | 2 mol% |

| Tricyclohexylphosphine tetrafluoroborate | 4 mol% |

| Base | |

| Cesium carbonate | 2.0 mmol |

| Solvents | |

| Toluene | 3.3 mL |

| Water | 0.3 mL |

| Reaction Conditions | |

| Temperature | 80°C |

| Time | 12-24 h |

| Product | |

| Expected Yield | 70-90% |

| Appearance | White to off-white solid |

| Melting Point | 115-117 °C (literature) |

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ 10.5 (br s, 1H, COOH) | δ 172.5 |

| δ 8.15 (dd, J = 7.8, 1.4 Hz, 1H) | δ 144.7 |

| δ 7.60 (td, J = 7.6, 1.4 Hz, 1H) | δ 140.9 |

| δ 7.45 (td, J = 7.6, 1.2 Hz, 1H) | δ 138.4 |

| δ 7.30-7.40 (m, 3H) | δ 132.0 |

| δ 7.15-7.25 (m, 2H) | δ 131.2 |

| δ 2.40 (s, 3H, CH₃) | δ 130.8 |

| δ 129.2 | |

| δ 128.8 | |

| δ 128.5 | |

| δ 126.9 | |

| δ 21.5 |

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of this compound from readily available starting materials. The protocol outlined in this guide, based on established chemical principles, offers a clear pathway for researchers and drug development professionals to produce this valuable compound. The provided quantitative and characterization data serve as a benchmark for successful synthesis and product verification.

Spectroscopic and Safety Data of 2-(3-methylphenyl)benzoic Acid: A Technical Guide

Compound Identifier:

-

Name: 2-(3-methylphenyl)benzoic acid

-

CAS Number: 5975-83-7

-

Molecular Formula: C₁₄H₁₂O₂

-

Molecular Weight: 212.24 g/mol

This document provides a comprehensive overview of the spectroscopic properties and safety considerations for this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.0 - 12.5 | br s | 1H | -COOH |

| 8.18 | dd | 1H | Ar-H |

| 7.61 | td | 1H | Ar-H |

| 7.46 | td | 1H | Ar-H |

| 7.35 | dd | 1H | Ar-H |

| 7.31 | t | 1H | Ar-H |

| 7.20 | d | 1H | Ar-H |

| 7.14 | m | 2H | Ar-H |

| 2.37 | s | 3H | -CH₃ |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | -COOH |

| 142.3 | Ar-C |

| 140.7 | Ar-C |

| 138.5 | Ar-C |

| 133.3 | Ar-CH |

| 132.0 | Ar-CH |

| 131.2 | Ar-C |

| 130.8 | Ar-CH |

| 129.5 | Ar-CH |

| 128.6 | Ar-CH |

| 128.3 | Ar-CH |

| 127.3 | Ar-CH |

| 127.0 | Ar-CH |

| 21.4 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1686 | Strong | C=O stretch (Carboxylic Acid) |

| 1603, 1489, 1460 | Medium | C=C stretch (Aromatic) |

| 1298 | Strong | C-O stretch |

| 920 | Medium, Broad | O-H bend (out-of-plane) |

| 748 | Strong | C-H bend (ortho-disubstituted ring) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 212 | 100 | [M]⁺ (Molecular Ion) |

| 195 | 45 | [M - OH]⁺ |

| 194 | 80 | [M - H₂O]⁺ |

| 165 | 95 | [M - COOH]⁺ or [C₁₃H₉]⁺ |

| 152 | 30 | [C₁₂H₈]⁺ |

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The spectrum is recorded on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans are accumulated over a longer period due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is engaged to ensure firm contact. The infrared spectrum is then collected by co-adding multiple scans (e.g., 16 or 32) over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded beforehand and automatically subtracted from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) is a common method for volatile and thermally stable compounds. A few micrograms of the sample are introduced into the high-vacuum source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This process causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole), and detected. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis of an organic compound.

Solubility Profile of 2-(3-methylphenyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of 2-(3-methylphenyl)benzoic acid in various organic solvents. Due to a lack of specific quantitative data in publicly available literature for this particular compound, this document outlines the theoretical solubility considerations based on its chemical structure, presents a general experimental protocol for determining its solubility, and offers a framework for data presentation.

Theoretical Solubility Considerations

This compound is an aromatic carboxylic acid. Its solubility in organic solvents is governed by the principle of "like dissolves like"[1]. The molecule possesses both a polar carboxylic acid group (-COOH) and a larger, nonpolar biphenyl-like structure with a methyl group.

-

Polar Solvents: The carboxylic acid group can engage in hydrogen bonding with polar solvents such as alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide). Therefore, some degree of solubility is expected in these solvents.

-

Nonpolar Solvents: The nonpolar aromatic rings and the methyl group suggest that the compound will also exhibit solubility in nonpolar or weakly polar solvents like toluene, hexane, and diethyl ether, which can interact through van der Waals forces.

-

Effect of the Methyl Group: The presence of the methyl group on the phenyl ring slightly increases the nonpolar character of the molecule compared to its parent compound, 2-phenylbenzoic acid. This may lead to a slight increase in solubility in nonpolar solvents and a slight decrease in very polar solvents.

Based on data for the parent compound, benzoic acid, it is expected that the solubility of this compound will be significant in solvents like ethanol and chloroform, and lower in nonpolar solvents like heptane and cyclohexane[2].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate with their experimental findings. It is recommended to determine the solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal equilibrium method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Oven

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, which should be confirmed by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood at a controlled temperature. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is completely removed, place the flask in an oven at a temperature below the melting point of the solute to dry the solid to a constant weight.

-

Cool the flask in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the flask with the dried residue and the initial tare weight of the empty flask.

-

Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 2-(3-methylphenyl)benzoic acid, also identified by its systematic name, 3'-methyl-[1,1'-biphenyl]-2-carboxylic acid. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document combines the available information with data from closely related analogues and established principles of organic chemistry. It details generalized experimental protocols for the determination of key physical properties and outlines a common synthetic route. Furthermore, this guide presents expected spectral characteristics to aid in the identification and characterization of the compound. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related biphenyl carboxylic acid derivatives.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid featuring a biphenyl core structure. This structure consists of two phenyl rings directly linked, with a carboxylic acid group at the 2-position of one ring and a methyl group at the 3-position of the other.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| Systematic Name | 3'-methyl-[1,1'-biphenyl]-2-carboxylic acid |

| Common Name | This compound |

| CAS Number | 107412-71-5[1][2][3] |

| Molecular Formula | C₁₄H₁₂O₂[1] |

| Molecular Weight | 212.25 g/mol [1] |

| InChI Key | ZORGKHKVEAHWEJ-UHFFFAOYSA-N[4] |

Physical and Chemical Properties

Table 2.1: Physical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2.2: Physical Properties of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (for comparison)

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 146-148 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Given the absence of specific reported values, the following are generalized, standard laboratory protocols for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (sealed at one end)[6]

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of the dry crystalline compound is finely ground using a mortar and pestle.[7]

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[6][8]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[7]

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[5]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[8]

Solubility Determination

Principle: The solubility of a compound in a given solvent at a specific temperature is determined by preparing a saturated solution and quantifying the amount of dissolved solute.

Apparatus:

-

Scintillation vials or test tubes

-

Water bath or heating block with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure (Isothermal Method):

-

An excess amount of the solid carboxylic acid is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included (filtration may be necessary).

-

A known volume of the saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated, and the mass of the remaining solid residue is determined.[9]

-

Solubility is calculated and expressed in units such as g/L or mol/L.

pKa Determination

Principle: The acid dissociation constant (pKa) can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent (e.g., a water/ethanol mixture if insoluble in water alone).

-

A pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized strong base is added in small, known increments from a burette.

-

After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting pH versus the volume of base added.

-

The equivalence point is determined from the point of inflection of the curve. The volume of base required to reach the half-equivalence point is calculated, and the pH at this point is equal to the pKa of the acid.

Spectral Data and Characterization

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]

-

C=O Stretch: A strong, sharp absorption band should appear between 1730 and 1700 cm⁻¹ for the carbonyl group of the dimeric acid.[11] Conjugation with the aromatic ring would likely place this peak towards the lower end of the range.

-

C-O Stretch: A medium intensity band is expected between 1320 and 1210 cm⁻¹.[11]

-

Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and aromatic C=C ring stretching will be observed in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A characteristic singlet, typically deshielded, appearing far downfield between 10-13 ppm. This peak is often broad and its chemical shift is concentration-dependent.

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings.

-

-CH₃ Proton: A singlet for the methyl group protons would be expected around 2.3-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[10]

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 120-145 ppm).

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm. A predicted ¹³C NMR spectrum for 3'-Methylbiphenyl-2-carboxylic acid exists in spectral databases, confirming these expected regions.[12]

-

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (212.25). Common fragmentation patterns for carboxylic acids include:

-

Loss of -OH (M-17): A peak at m/z 195.

-

Loss of -COOH (M-45): A prominent peak at m/z 167, corresponding to the biphenylmethyl cation.[13] Further fragmentation of the biphenyl core structure would also be expected.

Synthesis and Reactivity

Synthetic Approach: Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of biphenyl derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14] This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, this could be achieved by coupling 2-bromobenzoic acid with 3-methylphenylboronic acid.

Caption: General synthesis of this compound via Suzuki-Miyaura coupling.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound such as this compound.

Caption: General workflow for the synthesis and characterization of an organic compound.

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class (aromatic carboxylic acids) should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a specific isomer of methyl-substituted biphenyl carboxylic acid for which detailed experimental data is sparse in the available literature. This guide has provided the known identifiers for this compound and has outlined standard, reliable experimental protocols for the determination of its key physical and chemical properties. Furthermore, expected spectral characteristics and a viable synthetic route have been described to aid researchers in its synthesis, identification, and characterization. The provided data for the 4'-methyl isomer serves as a useful reference point. Further experimental investigation is required to fully characterize this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Hit2Lead | 3'-methylbiphenyl-2-carboxylic acid | CAS# 107412-71-5 | MFCD04039113 | BB-4400421 [hit2lead.com]

- 3. 115299-13-3,2-(2-Furyl)thiazole-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 3-Methyl[1,1′-biphenyl]-2-carboxylic acid [sigmaaldrich.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Biphenyl-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyl-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their potential as therapeutic agents, focusing on their anticancer, antihypertensive, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Pathways in Malignancy

Several substituted biphenyl-2-carboxylic acid derivatives have shown significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for some of these compounds involves the modulation of the estrogen receptor alpha (ERα), a key driver in the proliferation of certain breast cancers.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted biphenyl-2-carboxylic acid derivatives against human breast cancer cell lines, MCF-7 (ER-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3a | Unsubstituted | MCF-7 | 10.14 ± 2.05 | Tamoxifen | - |

| MDA-MB-231 | 10.78 ± 2.58 | - | |||

| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 | Tamoxifen | - |

| MDA-MB-231 | 9.54 ± 0.85 | - | |||

| 11 | Hydroxylated | Melanoma Cells | 1.7 ± 0.5 | - | - |

| 12 | Hydroxylated | Melanoma Cells | 2.0 ± 0.7 | - | - |

Data sourced from multiple studies, including one where benzyloxy compound 3j displayed potent activity against both MCF-7 and MDA-MB-231 cell lines.[1]Another study highlighted two hydroxylated biphenyl compounds, 11 and 12, with significant antitumor potential against melanoma cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of substituted biphenyl-2-carboxylic acids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the substituted biphenyl-2-carboxylic acid derivatives (typically ranging from 3.125 to 100 µg/mL) and incubated for another 48-72 hours.[1][3]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Estrogen Receptor Alpha (ERα) Pathway

The anticancer activity of some substituted biphenyl-2-carboxylic acids is attributed to their interaction with the estrogen receptor alpha (ERα) signaling pathway. In hormone-dependent breast cancers, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation and survival.[4][5] Substituted biphenyl-2-carboxylic acids may act as antagonists, blocking the binding of estrogen to ERα and thereby inhibiting cancer cell growth.

Antihypertensive Activity: Modulating the Renin-Angiotensin System

Substituted biphenyl-2-carboxylic acids have also been investigated for their potential as antihypertensive agents. Their mechanism of action often involves the antagonism of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS) which regulates blood pressure.

Experimental Protocol: In Vivo Antihypertensive Activity in Rats

The antihypertensive effects of these compounds are typically evaluated in animal models, such as spontaneously hypertensive rats (SHRs) or normotensive rats in which hypertension is induced.

Methodology:

-

Animal Model: Male Wistar rats or spontaneously hypertensive rats are used.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), are administered orally or via intraperitoneal injection.

-

Blood Pressure Measurement: Blood pressure is measured at regular intervals using a non-invasive tail-cuff method or via a catheter implanted in the carotid artery for direct measurement.

-

Data Analysis: The changes in systolic and diastolic blood pressure are recorded and compared to a control group receiving only the vehicle. The results are often compared to a known antihypertensive drug, such as losartan.

Signaling Pathway: Angiotensin II Type 1 (AT1) Receptor Pathway

Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor on vascular smooth muscle cells. This binding activates a G-protein-coupled signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium, causing vasoconstriction and an increase in blood pressure. Substituted biphenyl-2-carboxylic acids can act as AT1 receptor blockers (ARBs), preventing the binding of angiotensin II and thereby inhibiting this signaling pathway, resulting in vasodilation and a reduction in blood pressure.[9]

Anti-inflammatory Activity: Inhibition of Prostaglandin Synthesis

The anti-inflammatory properties of substituted biphenyl-2-carboxylic acids are well-documented, with some derivatives acting as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of representative substituted biphenyl-2-carboxylic acid derivatives, as indicated by their IC50 values for the inhibition of COX-1 and COX-2 enzymes.

| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| FM4 | Isopropylbenzyl | COX-2 | 0.74 | - | - |

| FM10 | Isopropylbenzyl | COX-2 | 0.69 | - | - |

| FM12 | Isopropylbenzyl | COX-2 | 0.18 | - | - |

Data from a study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, where compounds FM4, FM10, and FM12 showed potent COX-2 inhibition.[10][11]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

A standard in vivo model to assess the anti-inflammatory activity of a compound is the carrageenan-induced paw edema test in rats.

Principle: The injection of carrageenan, a phlogistic agent, into the rat's paw induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Methodology:

-

Animal Model: Wistar rats are typically used.

-

Compound Administration: The test compounds are administered orally or intraperitoneally, usually one hour before the carrageenan injection.

-

Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rat.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the mean increase in paw volume of the treated group with that of the control group.

Signaling Pathway: Cyclooxygenase (COX) Pathway

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandin H2 (PGH2). PGH2 is further metabolized by various synthases to produce different prostaglandins, including prostaglandin E2 (PGE2), which is a potent mediator of inflammation, pain, and fever.[12][13][14][15] Substituted biphenyl-2-carboxylic acids can inhibit the activity of COX enzymes, thereby blocking the production of prostaglandins and reducing inflammation.

Conclusion

Substituted biphenyl-2-carboxylic acids are a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antihypertensive, and anti-inflammatory agents warrants further investigation. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on this promising chemical scaffold. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these findings into effective treatments for patients.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

In Silico Bioactivity Prediction of 2-(3-methylphenyl)benzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-(3-methylphenyl)benzoic acid. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic approach leveraging established computational methodologies to hypothesize and evaluate its potential therapeutic activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key in silico experiments, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore analysis, and ADMET prediction. Furthermore, it presents a speculative overview of potential biological targets and signaling pathways based on the known activities of structurally related benzoic acid and biphenyl derivatives. All quantitative predictions are summarized in structured tables, and complex workflows and pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

Overview of this compound

This compound is a biphenyl carboxylic acid derivative. The biphenyl scaffold and the carboxylic acid group are common features in molecules with a wide range of biological activities. Benzoic acid and its derivatives are known for their antimicrobial and anti-inflammatory properties. The structural complexity of this compound suggests the potential for specific interactions with biological targets, making it a candidate for computational investigation.

The Role of In Silico Prediction in Drug Discovery

In silico methods are crucial in modern drug discovery for the rapid and cost-effective screening of chemical compounds for potential therapeutic applications.[1] These computational techniques allow for the prediction of a compound's pharmacokinetic and pharmacodynamic properties before extensive and expensive laboratory testing is undertaken.[2] By modeling the interactions between a small molecule and its potential biological targets, researchers can prioritize candidates for synthesis and in vitro or in vivo validation.

Proposed Biological Activities and Potential Targets

Based on the known bioactivities of benzoic acid and biphenyl derivatives, the following therapeutic areas are proposed for the in silico investigation of this compound.

-

Anti-inflammatory Activity: Many biphenyl carboxylic acid derivatives exhibit anti-inflammatory properties. Potential targets in this area include cyclooxygenase-2 (COX-2) and key proteins in inflammatory signaling pathways like p38 MAPK and JAK/STAT.[3][4]

-

Antimicrobial Activity: Benzoic acid and its salts are used as antimicrobial agents.[5] It is plausible that this compound could target essential bacterial enzymes or disrupt microbial cell signaling.

-

Anticancer Activity: The benzoic acid scaffold is present in various synthetic and natural compounds with anticancer potential.[6] Potential mechanisms could involve the inhibition of cancer-related signaling pathways or direct interaction with proteins crucial for tumor growth and survival.[7][8]

In Silico Bioactivity Prediction Workflow

The following workflow outlines a systematic approach to the in silico prediction of the bioactivity of a novel compound like this compound.

Experimental Protocols for In Silico Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[9]

Protocol:

-

Data Collection: A dataset of compounds structurally similar to this compound with known biological activity against a specific target is collected.

-

Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for all compounds in the dataset.[10]

-

Model Building: A statistical model (e.g., multiple linear regression, support vector machine) is trained on the dataset to correlate the descriptors with the biological activity.[10]

-

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

-

Prediction: The validated QSAR model is used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

Protocol:

-

Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and this compound (ligand) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the receptor's binding site.

-

Scoring: A scoring function is used to estimate the binding affinity for each generated pose.

-

Analysis: The docking results are analyzed to identify the most stable binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Pharmacophore Modeling

A pharmacophore model represents the essential steric and electronic features required for optimal molecular interactions with a specific biological target.[12]

Protocol:

-

Pharmacophore Feature Identification: Based on a set of active ligands or the receptor's binding site, key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified.

-

Model Generation: A 3D arrangement of these features is generated to create a pharmacophore model.

-

Model Validation: The model is validated by its ability to distinguish between active and inactive compounds.

-

Virtual Screening: The pharmacophore model is used as a query to screen large compound libraries for molecules that match the required features.[13]

ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[14]

Protocol:

-

Input: The 2D or 3D structure of this compound is used as input.

-

Model Application: A variety of computational models, often based on QSAR or machine learning, are used to predict different ADMET properties.[2]

-

Property Prediction: Key parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities are predicted.

-

Analysis: The predicted ADMET profile is analyzed to assess the drug-likeness of the compound.

Predicted Bioactivity Data (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from the in silico protocols described above.

Table 1: Predicted Binding Affinities for Potential Targets

| Target Protein | Biological Activity | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| COX-2 | Anti-inflammatory | -8.5 | 1.2 |

| p38 MAPK | Anti-inflammatory | -7.9 | 3.5 |

| Bacterial DNA Gyrase | Antimicrobial | -6.8 | 15.2 |

| EGFR Kinase | Anticancer | -9.1 | 0.5 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low carcinogenic potential |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Proposed Signaling Pathway Modulation

Given the potential anti-inflammatory activity, this compound could modulate key inflammatory signaling pathways. The diagram below illustrates a simplified representation of the p38 MAPK pathway, a potential target for this compound.

The following diagram illustrates the logical relationship and typical sequencing of the described in silico methods in a drug discovery project.

References

- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 2. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. dovepress.com [dovepress.com]

- 6. csmres.co.uk [csmres.co.uk]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A drug screening to identify novel combinatorial strategies for boosting cancer immunotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. neovarsity.org [neovarsity.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 2-(m-tolyl)benzoic acid

Disclaimer: Despite extensive searches, a specific CAS number and a definitive IUPAC name for 2-(m-tolyl)benzoic acid, also known as 2-(3-methylphenyl)benzoic acid, could not be definitively identified from the available search results. The majority of public data pertains to the para-isomer, 2-(p-tolyl)benzoic acid (CAS RN: 7148-03-0). Consequently, the information presented herein is largely based on data for the para-isomer and general knowledge of related chemical structures. This guide should be used for informational purposes only, and researchers should verify all information independently.

Chemical Identity and Properties

Table 1: Physicochemical Properties of 2-(p-tolyl)benzoic acid (para-isomer) for Reference

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 149-152 °C | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water. | |

| pKa | ~4 |

Note: The properties listed are for the para-isomer (2-(4-methylphenyl)benzoic acid) and are provided for reference only. The properties of the meta-isomer may differ.

Synthesis and Experimental Protocols

A definitive experimental protocol for the synthesis of 2-(m-tolyl)benzoic acid was not found in the search results. However, the synthesis of its para-isomer, 2-(p-tolyl)benzoic acid, is well-documented and typically involves a Suzuki coupling reaction. This approach can, in principle, be adapted for the synthesis of the meta-isomer.

Generalized Experimental Protocol for Suzuki Coupling:

A common method for the synthesis of biaryl carboxylic acids like 2-(tolyl)benzoic acids is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

-

2-bromobenzoic acid or its methyl ester

-

3-methylphenylboronic acid (for the meta-isomer)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzoic acid (or its ester) and 3-methylphenylboronic acid in the chosen solvent.

-

Add the palladium catalyst and the base to the mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the methyl ester was used, the product is typically hydrolyzed by adding a strong base (e.g., NaOH or KOH) and heating.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Note: This is a generalized protocol. The specific reaction conditions, such as the choice of catalyst, base, solvent, and temperature, may need to be optimized for the synthesis of 2-(m-tolyl)benzoic acid.

Applications in Research and Drug Development

Benzoic acid and its derivatives are important scaffolds in medicinal chemistry and have been investigated for a wide range of biological activities.[2][3] While specific applications for 2-(m-tolyl)benzoic acid are not detailed in the search results, related structures have been explored for various therapeutic purposes. For instance, some benzoic acid derivatives have shown potential as anti-inflammatory and analgesic agents.[4]

The structural motif of a biaryl carboxylic acid is present in several pharmaceutical compounds. For example, 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid is a key intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist.[5] This highlights the potential of substituted benzoic acids as building blocks in the development of new drugs.

Visualizations

Logical Relationship: Synthesis of 2-(tolyl)benzoic acid via Suzuki Coupling

The following diagram illustrates the general logical workflow for the synthesis of a 2-(tolyl)benzoic acid derivative using a Suzuki coupling reaction, followed by an optional hydrolysis step if an ester is used as the starting material.

Caption: A generalized workflow for the synthesis of 2-(m-tolyl)benzoic acid.

Disclaimer: Due to the lack of specific experimental data for 2-(m-tolyl)benzoic acid in the provided search results, this guide presents generalized information and data for a closely related isomer for illustrative purposes. Researchers and professionals in drug development should seek more specific and verified data before proceeding with any experimental work.

References

Navigating the Thermal Landscape of 2-(3-methylphenyl)benzoic Acid: A Technical Guide

For Immediate Release

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter in drug development and manufacturing. It influences storage conditions, formulation strategies, and the overall safety profile of the drug product. Understanding the decomposition pathways and kinetics is paramount to ensuring product quality and stability. This guide details the application of key thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—in the characterization of substituted benzoic acids.

Predicted Thermal Behavior

Based on the general behavior of benzoic acid and its derivatives, 2-(3-methylphenyl)benzoic acid is expected to be a crystalline solid at room temperature with a distinct melting point. Upon heating, it will undergo decomposition, likely through decarboxylation, a common degradation pathway for benzoic acids where the carboxylic acid group is lost as carbon dioxide. The presence and position of the methylphenyl group will influence the molecule's crystal lattice energy and overall stability, affecting both its melting point and decomposition temperature.

Experimental Protocols for Thermal Analysis

A comprehensive thermal stability assessment involves a multi-faceted approach, primarily utilizing TGA and DSC. These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from 30 °C to 600 °C.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tpeak).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any other thermal events such as polymorphic transitions or the onset of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

-

Heating Program: The sample and reference pans are heated at a controlled rate, commonly 10 °C/min, over a relevant temperature range (e.g., 30 °C to 400 °C).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events like melting (characterized by a peak temperature and enthalpy of fusion, ΔHfus) and exothermic events, which can indicate decomposition.

Expected Data and Interpretation

The data obtained from TGA and DSC analyses provide a comprehensive thermal profile of the compound. The following tables summarize the expected quantitative data for a hypothetical analysis of this compound, based on typical values for related compounds.

Table 1: Expected Thermogravimetric Analysis (TGA) Data

| Parameter | Expected Value | Interpretation |

| Onset of Decomposition (Tonset) | 200 - 300 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | The temperature of the maximum rate of mass loss. |

| Total Mass Loss | ~53% | Corresponds to the loss of the carboxylic acid group (as CO2) and potentially other fragments. |

Table 2: Expected Differential Scanning Calorimetry (DSC) Data

| Parameter | Expected Value | Interpretation |

| Melting Point (Tm) | 100 - 150 °C | The temperature at which the crystalline solid transitions to a liquid. |

| Enthalpy of Fusion (ΔHfus) | 20 - 40 kJ/mol | The energy required to melt the crystalline structure. |

| Decomposition Onset | > 200 °C | Often observed as an exothermic event following the melting endotherm. |

Visualizing Experimental Workflows

To clarify the logical flow of the thermal analysis process, the following diagrams illustrate the key steps involved.

Methodological & Application

Gram-Scale Synthesis of 2-(3-methylphenyl)benzoic acid: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the gram-scale synthesis of 2-(3-methylphenyl)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromobenzoic acid and 3-methylphenylboronic acid. This method offers high yields, mild reaction conditions, and utilizes commercially available reagents. This application note includes a step-by-step experimental procedure, safety precautions, a comprehensive data summary, and a visual representation of the experimental workflow.

Introduction

Biaryl carboxylic acids are important structural motifs in a wide range of biologically active molecules and functional materials. Specifically, this compound serves as a key building block for the synthesis of various organic compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl compounds.[1][2][3] This protocol details a reliable gram-scale synthesis of this compound using this robust methodology.

Reaction Scheme

The overall reaction is as follows:

2-bromobenzoic acid + 3-methylphenylboronic acid → this compound

Data Presentation

The following table summarizes the expected quantitative data for the gram-scale synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-bromobenzoic acid | 5.0 g (24.9 mmol, 1.0 eq) |

| 3-methylphenylboronic acid | 4.06 g (29.9 mmol, 1.2 eq) |

| Catalyst & Ligand | |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.112 g (0.5 mol%) |

| Triphenylphosphine (PPh₃) | 0.262 g (1.0 mol%) |

| Base | |

| Potassium Carbonate (K₂CO₃) | 10.3 g (74.7 mmol, 3.0 eq) |

| Solvent | |

| 1,4-Dioxane | 100 mL |

| Water | 25 mL |

| Reaction Conditions | |

| Temperature | 90 °C |

| Reaction Time | 12-16 hours |

| Product | |

| Expected Yield | ~85-95% |

| Purity | >98% (after purification) |

| Appearance | White to off-white solid |

| Molecular Weight | 212.24 g/mol |

Experimental Protocol

Materials and Equipment

-

2-bromobenzoic acid (≥98%)

-

3-methylphenylboronic acid (≥98%)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions

-

Palladium compounds: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood.[4]

-

1,4-Dioxane: This solvent is a potential carcinogen and is flammable. All handling should be performed in a fume hood.

-

Acids and Bases: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling all chemicals, especially acidic and basic solutions.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (5.0 g, 24.9 mmol), 3-methylphenylboronic acid (4.06 g, 29.9 mmol), palladium(II) acetate (0.112 g, 0.5 mol%), triphenylphosphine (0.262 g, 1.0 mol%), and potassium carbonate (10.3 g, 74.7 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add 1,4-dioxane (100 mL) and deionized water (25 mL) to the flask.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 2M HCl until the pH is approximately 2. This will precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a white to off-white solid.

Characterization

The purity and identity of the final product can be confirmed by standard analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The procedure is well-suited for a research laboratory setting and can be adapted for the synthesis of analogous biaryl carboxylic acids. The use of commercially available starting materials and straightforward purification techniques makes this an accessible and efficient synthetic route.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid

AN-2025-10-30

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of impurities in 2-(3-methylphenyl)benzoic acid. The method is designed to be simple, robust, and suitable for quality control and research purposes in the pharmaceutical and chemical industries. The protocol provides a starting point for method validation and can be adapted for various analytical needs.

Introduction

This compound is a biaryl carboxylic acid derivative. As with many active pharmaceutical ingredients (APIs) and chemical intermediates, ensuring its purity is critical for safety and efficacy. HPLC is a powerful technique for separating and quantifying components in a mixture, making it the standard for purity analysis. This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and data analysis.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Chemicals:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified to 18.2 MΩ·cm

-

Formic acid (HCOOH), analytical grade

-

This compound reference standard

-

Sample of this compound for analysis

-

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific instrumentation and impurity profiles.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Run Time | 25 minutes |

Preparation of Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Gradient Elution Program

A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 20.1 | 70 | 30 |

| 25.0 | 70 | 30 |

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required.

Data Presentation

The results of the HPLC analysis should be summarized in a clear and concise manner.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2.0 | (e.g., 1.1) |

| Theoretical Plates (N) | N ≥ 2000 | (e.g., 8500) |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | (e.g., 0.5%) |

Table 2: Purity Analysis Results

| Peak No. | Retention Time (min) | Peak Area | Area % | Impurity Designation |

| 1 | 4.5 | 1500 | 0.05 | Impurity A |

| 2 | 8.2 | 2500 | 0.08 | Impurity B |

| 3 | 12.5 | 2989000 | 99.80 | This compound |

| 4 | 15.1 | 4000 | 0.07 | Impurity C |

| Total | 2997000 | 100.00 |

Experimental Workflow and Diagrams

The overall workflow for the HPLC purity analysis is depicted below.

Caption: Workflow for HPLC purity analysis of this compound.

Discussion

This application note provides a general-purpose HPLC method for the purity analysis of this compound. The use of a C18 column with a water/acetonitrile mobile phase containing formic acid is a standard approach for the analysis of acidic aromatic compounds. Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

The gradient elution ensures that both polar and non-polar impurities can be separated and eluted within a reasonable time frame. The detection wavelength of 254 nm is a common choice for aromatic compounds; however, for higher sensitivity, the optimal wavelength should be determined by running a UV scan of this compound.

This method should be validated according to the relevant guidelines (e.g., ICH Q2(R1)) before its implementation in a regulated environment. Validation parameters would include specificity, linearity, range, accuracy, precision, and robustness. The potential impurities could arise from the synthetic route, such as unreacted starting materials or by-products from coupling reactions. The specificity of the method should be established to ensure that these impurities are well-separated from the main peak.

Application Notes and Protocols: The Role of 2-(Aryl)benzoic Acids in 'Sartan' Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 'sartan' class of drugs, with a particular focus on the use of 2-(aryl)benzoic acid derivatives, such as 2-(3-methylphenyl)benzoic acid, as key intermediates or potential process-related impurities. The protocols and data presented herein are based on established synthetic methodologies, primarily the Suzuki coupling reaction, which is a cornerstone in the formation of the characteristic biphenyl scaffold of these antihypertensive agents.

Introduction

The 'sartan' family of drugs, formally known as angiotensin II receptor blockers (ARBs), are widely prescribed for the treatment of hypertension and related cardiovascular conditions. A key structural feature of many sartans is the biphenyl tetrazole moiety. The synthesis of this biphenyl core is a critical step in the overall manufacturing process and often involves the coupling of an aryl halide with an arylboronic acid (Suzuki coupling) or a related cross-coupling reaction. In this context, 2-(aryl)benzoic acids and their derivatives are crucial building blocks. While this compound can be envisioned as a starting material, it and similar structures also represent potential process-related impurities that require careful control.

Synthetic Pathway Overview: Suzuki Coupling Approach

The most prevalent method for constructing the biphenyl backbone of sartans is the palladium-catalyzed Suzuki coupling reaction. This reaction offers high yields and functional group tolerance, making it ideal for complex pharmaceutical synthesis. A generalized workflow is presented below.

Caption: Generalized Suzuki coupling for biphenyl synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki coupling reaction in the synthesis of sartan intermediates. These values are representative and may vary depending on the specific substrates, catalyst, and reaction conditions.

| Parameter | Value Range | Notes |

| Yield | 85 - 95% | Dependent on catalyst loading and purity of starting materials. |

| Purity (by HPLC) | > 99.0% | After purification by crystallization or chromatography. |

| Reaction Time | 4 - 8 hours | Influenced by reaction temperature and catalyst efficiency. |

| Catalyst Loading | 0.1 - 1 mol% | Lower loading is preferred for cost and environmental reasons. |

| Reaction Temperature | 80 - 110 °C | Varies with the choice of solvent and catalyst stability. |

Experimental Protocol: Synthesis of a Biphenyl Intermediate via Suzuki Coupling

This protocol provides a detailed methodology for a representative Suzuki coupling reaction to synthesize a 2-(aryl)benzoic acid intermediate.

Materials:

-

Aryl Halide (e.g., 4-bromotoluene)

-

Arylboronic Acid (e.g., 2-carboxyphenylboronic acid)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., Toluene and Water)

-

Inert Gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, combine the aryl halide (1.0 eq), arylboronic acid (1.1 eq), and base (2.0 eq).

-

Solvent Addition: Add the solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base.

-

Inerting: Purge the reaction mixture with an inert gas for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst (0.5 mol%) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required reaction time (monitor by TLC or HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any remaining product.

-